4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of molecules. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the indole ring.
N-Methylation: Methylation of the nitrogen atom in the indole ring.
Carboxamide Formation: Coupling of the indole derivative with pyridine-4-carboxylic acid or its derivatives to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole nitrogen.
Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the pyridin-4-yl group.
1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the N-methyl and pyridin-4-yl groups.
Uniqueness
The presence of both methoxy groups and the pyridin-4-yl group in 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide may confer unique chemical and biological properties, such as increased solubility, specific binding affinity, or enhanced stability.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-pyridin-4-ylindole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-20-13(17(21)19-11-6-8-18-9-7-11)10-12-14(22-2)4-5-15(23-3)16(12)20/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
JXBNEQSKCGPLKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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